molecular formula C15H30O3 B12575913 Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate CAS No. 194730-90-0

Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate

Cat. No.: B12575913
CAS No.: 194730-90-0
M. Wt: 258.40 g/mol
InChI Key: BEFAEKJTEJRHHD-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate is an organic compound with a complex structure It is characterized by the presence of ethoxy, methyl, and isopropyl groups attached to a hexanoate backbone

Preparation Methods

The synthesis of Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into the mechanisms of various biochemical processes.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have properties that make it useful in the development of new drugs or treatments for certain medical conditions.

    Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The specific molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate can be compared with other similar compounds, such as:

    Ethyl 2-(ethoxymethyl)-5-methylhexanoate: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    Ethyl 2-(methoxymethyl)-5-methyl-2-(propan-2-yl)hexanoate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with other molecules.

    Ethyl 2-(ethoxymethyl)-5-methyl-2-(propan-2-yl)pentanoate: The shorter carbon chain in this compound may affect its physical properties and reactivity compared to the hexanoate derivative.

Properties

CAS No.

194730-90-0

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

ethyl 2-(ethoxymethyl)-5-methyl-2-propan-2-ylhexanoate

InChI

InChI=1S/C15H30O3/c1-7-17-11-15(13(5)6,10-9-12(3)4)14(16)18-8-2/h12-13H,7-11H2,1-6H3

InChI Key

BEFAEKJTEJRHHD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CCC(C)C)(C(C)C)C(=O)OCC

Origin of Product

United States

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